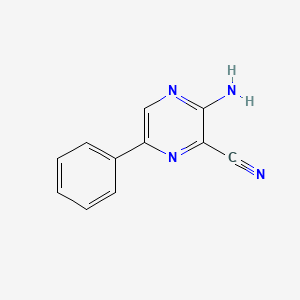

3-Amino-6-phenylpyrazine-2-carbonitrile

Übersicht

Beschreibung

3-Amino-6-phenylpyrazine-2-carbonitrile: is a chemical compound with the molecular formula C₁₁H₈N₄ and a molecular weight of 196.21 g/mol . It is known for its antibacterial properties, particularly against phylogenetically diverse bacteria, including those resistant to multiple antibiotics . This compound is a derivative of trifluoroacetic acid and has shown inhibitory effects on bacteria such as Clostridium perfringens and Salmonella enterica serovar Typhimurium .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-phenylpyrazine-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a phenyl-substituted hydrazine, with a nitrile-containing compound under acidic or basic conditions . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-6-phenylpyrazine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.

Major Products:

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted pyrazine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

The synthesis of 3-Amino-6-phenylpyrazine-2-carbonitrile typically involves cyclization reactions of phenyl-substituted hydrazines with nitrile-containing compounds under controlled acidic or basic conditions. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, making it a valuable building block in organic synthesis .

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications:

- Antimicrobial Activity : The compound exhibits antibacterial properties against various strains, including Clostridium perfringens and Salmonella enterica. Studies have shown that derivatives can inhibit bacterial growth with Minimum Inhibitory Concentrations (MIC) as low as 12.5 µg/mL against Mycobacterium tuberculosis .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | 12.5 | Antimycobacterial |

| This compound | Not specified | Antimicrobial potential |

- Anticancer Activity : Research indicates that this compound can inhibit the proliferation of various cancer cell lines. It has shown synergistic effects when combined with chemotherapeutics like carboplatin and 5-fluorouracil, suggesting its potential as an adjunct therapy in cancer treatment .

Organic Synthesis

In organic chemistry, this compound serves as a crucial intermediate for synthesizing more complex molecules. Its unique structure allows for the development of various derivatives that can be tailored for specific biological activities .

Biological Studies

The compound's ability to interact with biological targets makes it a valuable tool in microbiological research. Its mechanism of action is believed to involve altering membrane permeability in bacteria, leading to cell leakage and death .

Antimicrobial Research

A series of derivatives based on this compound were synthesized and tested for their antimycobacterial activity. The structure–activity relationship (SAR) studies revealed that specific substitutions on the pyrazine ring enhance antimicrobial efficacy.

Cancer Cell Proliferation Study

In a study examining lung cancer cells with KEAP1 mutations, this compound selectively inhibited growth while sparing normal cells. This selectivity highlights its potential for targeted cancer therapies .

Wirkmechanismus

The exact mechanism of action of 3-Amino-6-phenylpyrazine-2-carbonitrile is not fully understood. it is believed to inhibit bacterial growth by altering membrane permeability and causing leakage from cells . This disruption in membrane integrity prevents the bacteria from maintaining essential cellular functions, leading to cell death. The compound does not bind to DNA or affect RNA synthesis but inhibits the production of proteins necessary for cell division .

Vergleich Mit ähnlichen Verbindungen

- 3-Aminopyrazine-2-carboxamide

- 2-Amino-4,6-diphenylpyridine-3-carbonitrile

- 3-Aminopyrazine-2-carboxylic acid

Comparison: 3-Amino-6-phenylpyrazine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 3-Aminopyrazine-2-carboxamide, it has a phenyl group that enhances its hydrophobic interactions and potentially increases its binding affinity to bacterial targets . The presence of the nitrile group in this compound also contributes to its reactivity and versatility in chemical synthesis .

Biologische Aktivität

3-Amino-6-phenylpyrazine-2-carbonitrile is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound includes an amino group and a phenyl group attached to a pyrazine ring with a carbonitrile substituent. This configuration contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance, in a study evaluating various N-substituted derivatives, some compounds showed effective inhibition against Mycobacterium tuberculosis with Minimum Inhibitory Concentrations (MIC) as low as 12.5 µg/mL . The structure-activity relationship (SAR) indicates that modifications to the pyrazine ring can enhance antimicrobial efficacy.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | 12.5 | Antimycobacterial |

| This compound | Not specified | Antimicrobial potential |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. Notably, it demonstrated synergistic effects when combined with chemotherapeutics like carboplatin and 5-fluorouracil, indicating its potential as an adjunct therapy in cancer treatment .

Case Study:

In a study examining the NRF2 pathway's role in cancer cell proliferation, this compound was found to selectively inhibit growth in lung cancer cells harboring KEAP1 mutations while sparing normal cells . This selectivity suggests a targeted approach in cancer therapy.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells. The amino group may facilitate binding to enzymes or receptors involved in various biochemical pathways, while the carbonitrile moiety could contribute to its reactivity and biological effects .

Research Findings

Recent studies have expanded on the biological implications of this compound:

- Antimycobacterial Activity : A series of derivatives were synthesized and tested for antimycobacterial activity against several strains, revealing promising results for compounds with specific substitutions .

- Cytotoxicity : Evaluations of cytotoxic effects in liver cancer cell lines showed varying degrees of toxicity, with some derivatives exhibiting low cytotoxicity (IC50 values above the tested range), indicating their potential safety for therapeutic use .

Eigenschaften

IUPAC Name |

3-amino-6-phenylpyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c12-6-9-11(13)14-7-10(15-9)8-4-2-1-3-5-8/h1-5,7H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDOXXBRLVPOOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C(=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408469 | |

| Record name | 2-AMINO-3-CYANO-5-PHENYLPYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50627-25-3 | |

| Record name | 2-AMINO-3-CYANO-5-PHENYLPYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.